molecular formula C24H25N5O2 B2955733 Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate CAS No. 841207-83-8

Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

Cat. No. B2955733
M. Wt: 415.497
InChI Key: UIKVIVVNIWEHQZ-UHFFFAOYSA-N
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Description

Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate is a chemical compound that has attracted significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Chemical Transformations

One study details the Friedländer reaction/quinoxalinone–benzimidazole rearrangement sequence , providing an efficient synthesis route for diverse quinoline derivatives. This method involves reactions of quinoxalin-2(1H)-ones with ketones, showcasing the versatility in synthesizing structurally diverse quinolines, which could include derivatives like Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate (Mamedov et al., 2014).

Catalysis

Research on rigid P-chiral phosphine ligands highlights the use of quinoxaline derivatives in asymmetric hydrogenation of functionalized alkenes. These studies suggest that similar quinoxaline-based compounds could be designed to enhance catalytic activities in synthetic chemistry (Imamoto et al., 2012).

Pharmacological Applications

Quinoxaline derivatives have been explored for their pharmacological potential . For instance, quinoxalin-2-carboxamides have been evaluated as serotonin type-3 (5-HT3) receptor antagonists, indicating the scope of these compounds in developing new therapeutic agents (Mahesh et al., 2011).

Antimicrobial and Antitumor Activities

The synthesis of N′-(11H-indeno[1,2-b]quinoxalin-11-ylidene)benzohydrazonamides has been reported, showing significant antibacterial and antifungal activities. This highlights the potential of quinoxaline derivatives in antimicrobial research (Gomaa et al., 2020).

Additionally, morpholine-, piperidine-, and N-substituted piperazine-coupled 2-(benzimidazol-2-yl)quinoxalines have shown promising activity against a wide range of cancer lines, suggesting the therapeutic potential of structurally similar compounds in oncology (Mamedov et al., 2022).

properties

IUPAC Name

benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2/c1-2-28-12-14-29(15-13-28)23-22(26-20-10-6-7-11-21(20)27-23)19(16-25)24(30)31-17-18-8-4-3-5-9-18/h3-11,19H,2,12-15,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIKVIVVNIWEHQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3N=C2C(C#N)C(=O)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 2-cyano-2-[3-(4-ethylpiperazin-1-yl)quinoxalin-2-yl]acetate

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